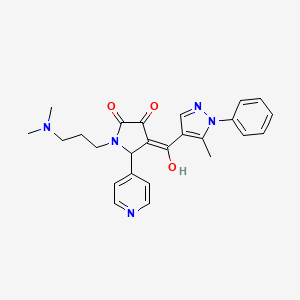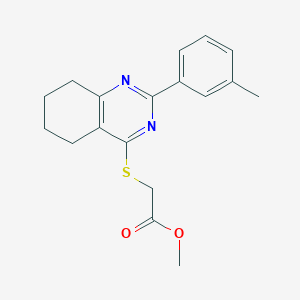
Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a thioether group (-S-), and a tetrahydroquinazoline group, which is a bicyclic structure containing a benzene ring fused to a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic tetrahydroquinazoline group. The presence of the sulfur atom in the thioether group could potentially introduce some interesting electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its functional groups. For example, we might expect this compound to have somewhat polar character due to the presence of the ester group .Scientific Research Applications
Synthesis and Characterization
Research has shown the synthesis and characterization of related heterocyclic compounds, highlighting the versatility and reactivity of these chemical structures. For instance, a study explored the synthesis of new N‐(Aryl)‐5‐((quinolin‐8-yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8-yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones. These compounds were synthesized through a series of reactions starting from quinolin-8-yloxy acetate, further highlighting the complexity and utility of such molecules in synthetic chemistry (Saeed et al., 2014).
Antimicrobial and Antitumor Activities
Some derivatives of similar structures have been investigated for their antimicrobial and antitumor activities. For example, the synthesis of some new hydrazones from the quinazolinone moiety has led to compounds with potential applications in developing new therapeutic agents. These compounds were synthesized from anthranilic acid, showing a pathway to diversify the quinazolin-4-one moiety and explore its biological activities (Al-ALAAF & Al-iraqi, 2021).
Catalysis and Chemical Reactions
The chemical versatility of these compounds extends to catalysis and facilitating various chemical reactions. A study presented the synthesis, characterization, and application of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates with potential anti-cancer activity. These compounds were designed as inhibitors for methionine synthase, showcasing their potential in medicinal chemistry and as tools in synthetic organic chemistry (Elfekki et al., 2014).
Molecular Modeling and Drug Design
The synthesis and biological evaluation of a new quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases highlight the role of these compounds in drug design and development. This study underscores the importance of structural modifications to achieve desired biological activities and the potential of quinazolinone derivatives in targeted cancer therapy (Riadi et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-6-5-7-13(10-12)17-19-15-9-4-3-8-14(15)18(20-17)23-11-16(21)22-2/h5-7,10H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLCKBZHEDPNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

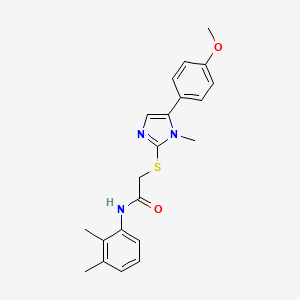
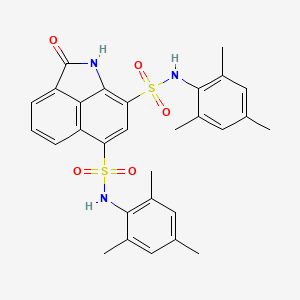
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2611712.png)

![2-((3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2611715.png)
![2-[[1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2611716.png)
![6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2611718.png)
![1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2611720.png)
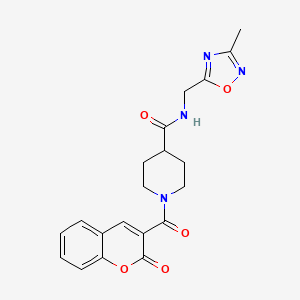
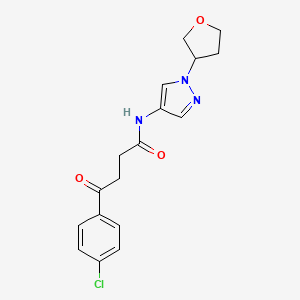

![2-[(2-Formylphenoxy)methyl]benzonitrile](/img/structure/B2611728.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloropyridin-2-yl)oxalamide](/img/structure/B2611729.png)
